Tafenoquine

Descripción general

Descripción

Tafenoquine is a synthetic 8-aminoquinoline antimalarial drug developed by GlaxoSmithKline. It is the first single-dose, once-a-week antimalarial drug. It has been approved by the US Food and Drug Administration (FDA) for the prevention of Plasmodium vivax malaria in adults. Tafenoquine is also being investigated for use in combination with other antimalarial drugs for the treatment of malaria caused by Plasmodium falciparum and P. vivax.

Aplicaciones Científicas De Investigación

Radical Cure of Plasmodium vivax Malaria

Tafenoquine was approved by the US Food and Drug Administration (FDA) in 2018 for the radical cure of Plasmodium vivax malaria. This approval marked a significant milestone in the fight against this mosquito-borne disease. Unlike other species of Plasmodium, P. vivax produces hypnozoites during its life cycle in the liver. These latent forms of the parasite can reactivate the illness (a relapse) without any mosquito bite. Tafenoquine effectively eradicates hypnozoites, preventing relapses and contributing to the radical cure of vivax malaria .

Prophylaxis of Malaria

In addition to its role in radical cure, Tafenoquine is prescribed for the prophylaxis of malaria. It provides preventive action against the disease, making it a valuable tool for travelers and individuals residing in malaria-endemic regions. The drug’s efficacy in preventing malaria transmission has been well-established .

Superiority Over Primaquine

Tafenoquine has been shown to be superior to primaquine, another 8-aminoquinoline, as a novel anti-malarial agent. Extensive in vitro and in vivo studies have demonstrated its effectiveness. Notably, tafenoquine’s mechanism of action remains somewhat unclear, but studies consistently indicate that a metabolite is responsible for its efficacy .

Clinical Trials and Efficacy

Clinical trials have evaluated tafenoquine’s dosing, pharmacokinetics, and its impact on recurrence of vivax malaria. For example, a regimen of tafenoquine 400 mg once daily for 3 days demonstrated efficacy in preventing relapse for at least 4 months . However, further research is needed to fully understand its safety profile and long-term effects .

Metabolism Studies and Human Inference

While tafenoquine drug metabolism studies in humans are limited, researchers have drawn insights from murine models. Understanding its metabolism is crucial for optimizing dosing and minimizing adverse effects .

Future Research and Applications

As tafenoquine continues to be explored, ongoing research may uncover additional applications. Investigating its potential in combination therapies, exploring new formulations, and assessing its impact on different Plasmodium species are areas ripe for investigation .

Mecanismo De Acción

Target of Action

Tafenoquine, an 8-aminoquinoline antimalarial drug, is primarily active against the liver stages, including the hypnozoite (dormant stage) of Plasmodium vivax . Hypnozoites are latent forms of the parasite that can reactivate the illness, a relapse, without any bite of an infected mosquito .

Mode of Action

It is believed that the active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled byP. falciparum which are upregulated in gametocytes and liver stages . This interaction with its targets leads to the death of the parasite, thereby preventing the relapse of malaria .

Biochemical Pathways

Tafenoquine affects the biochemical pathways of the Plasmodium species, including P. falciparum and P. vivax. It is active against pre-erythrocytic (liver) forms (including hypnozoite [dormant stage]) and erythrocytic (asexual) forms, as well as gametocytes . The interruption of these pathways leads to the death of the parasite and prevents the relapse of malaria .

Pharmacokinetics

Tafenoquine is absorbed slowly, reaching peak plasma concentrations in 8–12 hours . It has a long half-life (2–3 weeks), which allows it to be given as a single dose for radical cure or as weekly chemoprophylaxis . This long half-life and slow absorption contribute to its high bioavailability and effectiveness in treating and preventing malaria .

Result of Action

The primary result of Tafenoquine’s action is the prevention of relapse in P. vivax malaria. By killing the dormant hypnozoites in the liver, Tafenoquine prevents the reactivation of the disease . It also has activity against P. vivax gametocytes and blood-stage schizonts .

Action Environment

Environmental factors such as the prevalence of glucose-6-phosphate dehydrogenase (G6PD) deficiency in a population can influence the action and efficacy of Tafenoquine. Tafenoquine can cause hemolysis in individuals with G6PD deficiency, leading to severe anemia, kidney damage, and potentially death in cases of severe deficiency . Therefore, quantitative G6PD testing is required before administering Tafenoquine .

Propiedades

IUPAC Name |

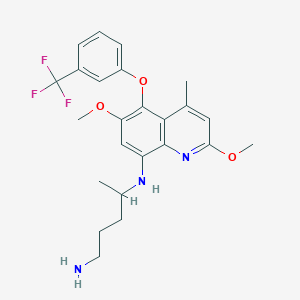

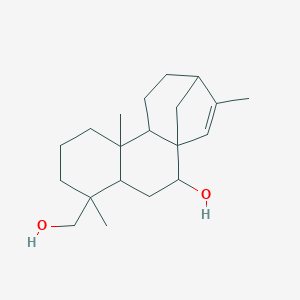

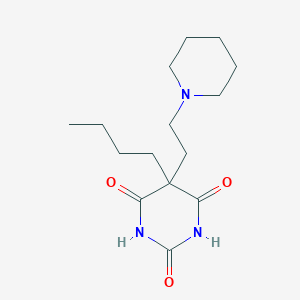

4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHLFPGPEGDCJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106635-81-8 (maleate) | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90869466 | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The mechanism of action of tafenoquine is not well established but studies have reported a longer and more effective action when compared to primaquine. The active moiety of tafenoquine, 5,6 ortho quinone tafenoquine, seems to be redox cycled by _P. falciparum_ which are upregulated in gametocytes and liver stages. Once inside, the oxidated metabolite produces hydrogen peroxide and hydroxyl radicals. It is thought that these radicals produce leads to the parasite death. On the other hand, tafenoquine inhibits heme polymerase in blood stage of parasites which explains the activity against blood stages of parasites. | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tafenoquine | |

CAS RN |

106635-80-7 | |

| Record name | Tafenoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tafenoquine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tafenoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06608 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tafenoquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAFENOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262P8GS9L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Tafenoquine, an 8-aminoquinoline antimalarial drug, exerts its activity against Plasmodium species by targeting the parasite's liver stage hypnozoites, effectively preventing relapse in vivax and ovale malaria. While its exact mechanism is not fully elucidated, research suggests it involves the production of oxidative metabolites that are detrimental to the parasite. [] These metabolites are thought to disrupt essential parasite functions, ultimately leading to parasite death. [, ]

ANone: While primarily recognized for its anti-relapse properties against P. vivax and P. ovale, studies demonstrate that tafenoquine also exhibits transmission blocking activity against P. falciparum. [] Low doses of tafenoquine administered to infected individuals were shown to significantly reduce both oocyst and sporozoite positivity rates in mosquitoes feeding on these individuals, ultimately decreasing transmission rates. []

ANone: The molecular formula of tafenoquine succinate, the salt form commonly used in pharmaceutical formulations, is C24H28F3N3O3∙C4H6O4. Its molecular weight is 581.6 g/mol. [, ]

ANone: Various analytical techniques have been utilized for tafenoquine characterization, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and fluorimetry. [] These methods aid in confirming the drug's identity, purity, and stability.

ANone: Yes, computational chemistry studies have been performed on tafenoquine, particularly in the context of pharmacokinetic/pharmacodynamic (PK/PD) modeling. This modeling helps understand the relationship between drug concentration and its effects, allowing researchers to optimize dosing regimens and predict potential drug interactions. []

ANone: While the research papers don't delve into specific SAR studies, it is understood that even minor structural modifications to tafenoquine or related 8-aminoquinolines could significantly influence their pharmacological properties, including their antimalarial activity, potency, and potential for side effects.

ANone: Population pharmacokinetic studies conducted on tafenoquine administered as both capsules and tablets revealed no clinically significant difference in relative bioavailability between the two formulations. [] This suggests that tafenoquine exhibits good stability in both these commonly used oral dosage forms.

ANone: Tafenoquine exhibits a long elimination half-life of approximately 12.7 days. [] The typical values for the first-order absorption rate constant (Ka), clearance (CL/F), and volume of distribution (V/F) were determined to be 0.243 h−1, 0.056 liters/h/kg, and 23.7 liters/kg, respectively. []

ANone: While not explicitly mentioned in the provided research papers, 8-aminoquinolines like tafenoquine are primarily metabolized in the liver and subsequently eliminated through feces. []

ANone: While CYP2D6 is known to play a crucial role in the metabolism of primaquine, studies on tafenoquine have yielded conflicting results. Some research suggests that CYP2D6 activity might influence tafenoquine's effectiveness in preventing P. vivax relapses, while other studies indicate that CYP2D6 status does not significantly affect plasma tafenoquine concentrations or its anti-relapse efficacy. [, ]

ANone: The in vitro activity of tafenoquine has been evaluated using various methods, including the inhibition of schizont maturation assay, which measures the drug's ability to prevent the maturation of Plasmodium falciparum parasites in red blood cells. [, ]

ANone: Tafenoquine demonstrates promising in vitro activity against chloroquine-resistant strains of P. falciparum. Studies have shown that tafenoquine maintains its efficacy even in regions where chloroquine resistance is prevalent, highlighting its potential as a valuable treatment option in such areas. [, ]

ANone: Mice infected with Babesia microti, a parasite causing babesiosis, have been successfully utilized as an animal model to investigate the efficacy and pharmacokinetics of tafenoquine. Studies have shown that a single oral dose of tafenoquine in these mice effectively reduces parasitemia, mimicking its activity against Plasmodium species in humans. []

ANone: Several clinical trials have demonstrated the efficacy and safety of tafenoquine for malaria prophylaxis. Notably, a Phase III trial involving Australian soldiers deployed to East Timor showed that weekly tafenoquine prophylaxis was as effective as mefloquine in preventing malaria. [] Similarly, trials in Ghana, Kenya, and Thailand confirmed the efficacy of different weekly tafenoquine regimens in preventing P. falciparum infection. [, , ]

ANone: Clinical trials have shown that a single dose of tafenoquine (300 mg) is as effective as a 14-day course of primaquine (15 mg daily) in preventing P. vivax relapse. [, ] This finding highlights the potential of tafenoquine to improve patient adherence and simplify treatment regimens for P. vivax malaria.

ANone: While there have been no documented cases of clinical resistance to tafenoquine, the potential for resistance development remains a concern. This concern is particularly relevant given the drug's long half-life, which could allow parasites prolonged exposure to subtherapeutic drug concentrations, potentially favoring the selection of resistant strains. []

ANone: Tafenoquine administration has been associated with generally mild and transient side effects. The most common ones include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. [, ]

ANone: A randomized, double-blind, placebo-controlled study assessed the long-term ophthalmic and renal effects of tafenoquine. The study found no clinically significant differences in night vision or other ophthalmic indices between the tafenoquine and placebo groups after six months of treatment. [] Furthermore, no significant changes in glomerular filtration rate were observed, indicating that tafenoquine did not adversely affect renal function in the study population. []

ANone: Currently, glucose-6-phosphate dehydrogenase (G6PD) deficiency status is the most crucial biomarker used before tafenoquine administration. G6PD deficiency testing is mandatory because the drug can cause hemolysis in individuals with this condition. [, ]

ANone: Tafenoquine concentrations in biological samples like plasma are typically measured using sophisticated analytical techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). [, ] These methods offer the sensitivity and specificity required to quantify tafenoquine levels accurately.

ANone: Primaquine remains the mainstay drug for P. vivax radical cure and is the primary alternative to tafenoquine. [, ] While both drugs belong to the 8-aminoquinoline class and effectively eliminate liver-stage hypnozoites, they differ significantly in their dosing regimens and potential for side effects.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)